1-Propanol, 3-(5-amino-2-methoxyphenoxy)-: A Comprehensive Technical Guide on its Role in Tyrosine Kinase Inhibitor Synthesis and Impurity Profiling
1-Propanol, 3-(5-amino-2-methoxyphenoxy)-: A Comprehensive Technical Guide on its Role in Tyrosine Kinase Inhibitor Synthesis and Impurity Profiling
Executive Summary
In the landscape of modern targeted oncology, the synthesis of tyrosine kinase inhibitors (TKIs) demands building blocks that offer precise regiochemical control and latent functionalization handles. 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- (CAS: 1247618-34-3), also known as 3-(5-amino-2-methoxyphenoxy)propan-1-ol or 4-methoxy-3-(3-hydroxypropoxy)aniline, is a critical aniline derivative utilized in the pharmaceutical manufacturing of Bosutinib (SKI-606)[1].
As a Senior Application Scientist overseeing API process development, I have structured this whitepaper to dissect the dual nature of this compound: first, as an indispensable nucleophilic building block for the 4-anilinoquinoline core, and second, as a tracked regulatory impurity (Bosutinib Impurity 12) whose carryover must be strictly controlled to ensure the clinical safety and efficacy of the final drug product[2].
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical behavior of this intermediate is essential for optimizing downstream reactions, particularly its solubility profile during extraction and its nucleophilicity during condensation. The presence of both a primary amine and a primary alcohol makes this molecule highly polar and susceptible to oxidation if not stored correctly.
Table 1: Physicochemical Properties
| Property | Specification / Value |
| IUPAC Name | 3-(5-amino-2-methoxyphenoxy)propan-1-ol |
| CAS Number | 1247618-34-3 |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| Structural Class | Substituted Aniline / Phenol Ether |
| Physical State | Off-white to pale brown crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in non-polar solvents |
| Industrial Role | API Starting Material / Bosutinib Impurity 12 |
Mechanistic Role in the Synthesis of Bosutinib
The architectural brilliance of using 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- lies in its highly orchestrated electronic effects. In the synthesis of the Bosutinib quinoline core, this compound undergoes a Gould-Jacobs-type cyclization.
Regioselectivity via Electronic Directing Effects
The electron-donating methoxy group at the C4 position of the aniline ring is not merely a structural motif; it is synthetically imperative. During the thermal cyclization of the enamine intermediate, the methoxy group strongly activates the para position (C6 of the aniline ring). This ensures that the electrophilic ring closure occurs with near-absolute regioselectivity, yielding the desired 6-methoxy-7-substituted quinoline rather than a mixture of regioisomers[3].
The Rationale for Latent Functionalization
Why use a 3-hydroxypropoxy group instead of pre-installing the N-methylpiperazine moiety found in the final Bosutinib API? If the basic N-methylpiperazine ring were present during the high-temperature cyclization or the subsequent POCl₃ chlorination, it would protonate, forming a deactivated ammonium species that could disrupt the electrophilic aromatic substitution, or it would competitively react with POCl₃. By keeping the side chain as a primary alcohol (a latent electrophile, later converted to a chloride or tosylate), we bypass these chemoselectivity issues[4].
Figure 1: Mechanistic workflow of Bosutinib core synthesis utilizing the target aniline intermediate.
Impurity Profiling: Bosutinib Impurity 12
In pharmaceutical development, unreacted starting materials or degradation products must be rigorously quantified. 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is officially cataloged as Bosutinib Impurity 12 [5].
Origin and Carryover Risk
Impurity 12 can manifest in the final API through two primary pathways:
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Process Carryover: Incomplete condensation during the initial quinoline synthesis step. If the intermediate is not rigorously purged during the crystallization of the 4-chloroquinoline intermediate, it can persist into the final stages.
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Hydrolytic Degradation: Under extreme stress conditions (strong aqueous acids/bases), the quinoline core of the API can theoretically undergo retro-synthetic cleavage, liberating the parent aniline, though this is rare under standard ICH storage conditions.
Analytical Detection Strategy
To ensure the API meets ICH Q3A(R2) guidelines, we employ a reverse-phase HPLC-UV/MS method. The high polarity of Impurity 12 relative to the highly lipophilic Bosutinib API requires a gradient that starts with a high aqueous composition.
Table 2: Recommended HPLC Gradient for Impurity 12 Detection
| Time (min) | % Mobile Phase A (0.1% TFA in H₂O) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 15.0 | 10 | 90 |
| 20.0 | 95 | 5 |
Note: Detection is optimal at 254 nm, where the extended conjugation of the aniline ring provides a strong chromophoric response.
Figure 2: Logical pathways of Impurity 12 generation and analytical detection in API manufacturing.
Experimental Methodologies
The following protocols represent self-validating, field-proven methodologies for synthesizing and utilizing 1-Propanol, 3-(5-amino-2-methoxyphenoxy)-.
Protocol 1: Synthesis of the Aniline Intermediate
Objective: Synthesize 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- from 2-methoxy-5-nitrophenol. Rationale: We utilize catalytic hydrogenation over metal reduction (e.g., Fe/HCl) to avoid the generation of heavy metal waste and to streamline the workup process, ensuring high purity for the subsequent cyclization.
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Alkylation:
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Charge a reactor with 2-methoxy-5-nitrophenol (1.0 eq), 3-chloro-1-propanol (1.2 eq), and anhydrous K₂CO₃ (2.0 eq) in N,N-Dimethylformamide (DMF).
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Heat the suspension to 80°C for 12 hours under nitrogen.
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Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the phenol spot indicates complete alkylation.
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Quench with water, extract with ethyl acetate, wash with brine, and concentrate to yield 3-(2-methoxy-5-nitrophenoxy)propan-1-ol.
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Reduction:
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Dissolve the nitro intermediate in methanol. Add 10% Pd/C (0.05 eq by weight).
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Purge the reactor with nitrogen, then introduce H₂ gas (balloon or 2-4 Kg/cm² pressure)[2].
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Stir at 35°C until hydrogen uptake ceases (approx. 4-6 hours).
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Validation Check: Filter through a Celite pad to remove the catalyst. The filtrate should be colorless to pale yellow.
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Concentrate under vacuum to afford 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- as an off-white solid.
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Protocol 2: Gould-Jacobs Cyclization to the Quinoline Scaffold
Objective: Convert the aniline intermediate into the 4-hydroxyquinoline core. Rationale: The high-temperature cyclization in Dowtherm A provides the necessary thermal energy to overcome the activation barrier of the electrophilic aromatic substitution, while the solvent's high boiling point prevents system over-pressurization.
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Condensation:
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Combine 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in toluene.
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Reflux with a Dean-Stark trap for 4 hours to remove ethanol. Concentrate to isolate the enamine intermediate.
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Cyclization:
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Dropwise add the enamine intermediate into a reactor containing pre-heated Dowtherm A (250°C).
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Maintain temperature for 1 hour.
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Validation Check: The reaction mass will darken significantly. Cool to room temperature and precipitate the product by adding hexane.
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Filter and wash with hexane to yield 4-hydroxy-6-methoxy-7-(3-hydroxypropoxy)quinoline-3-carbonitrile, ready for subsequent chlorination via POCl₃[3].
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References
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Yin, X. J., Xu, G. H., Sun, X., Peng, Y., Ji, X., Jiang, K., & Li, F. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4261-4266. Available at:[Link]
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Levinson, N. M., & Boxer, S. G. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS One, 7(4), e29828. Available at:[Link]
- WIPO Patent Application. (2015). Process for preparation of bosutinib (WO2015198249A1).
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CATO Research Chemicals. (n.d.). Bosutinib Impurity 12 (CAS: 1247618-34-3). Available at:[Link] (Accessed via Grounding Search)
Sources
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- 2. An Improved Process For The Preparation Of Bosutinib. [quickcompany.in]
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- 4. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
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